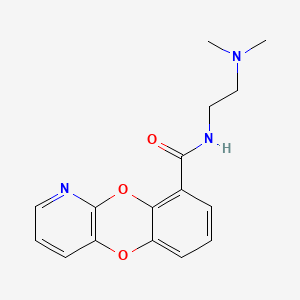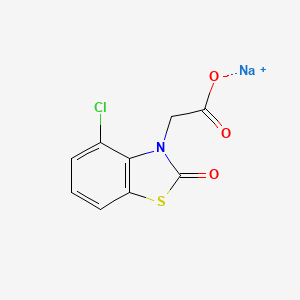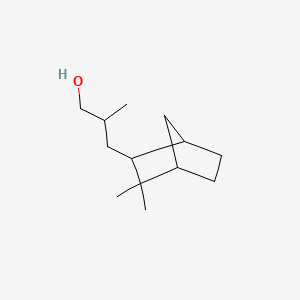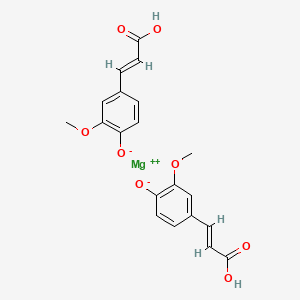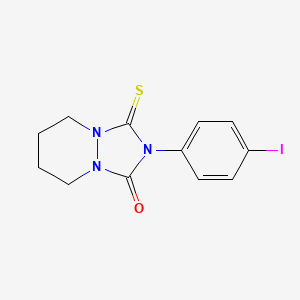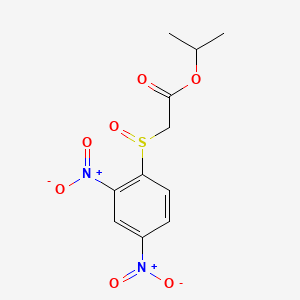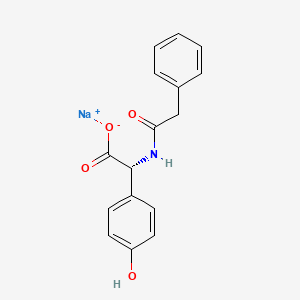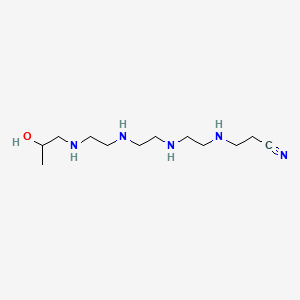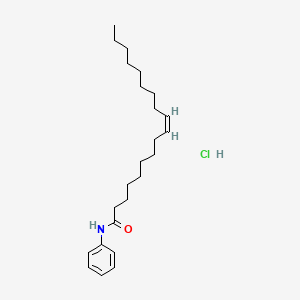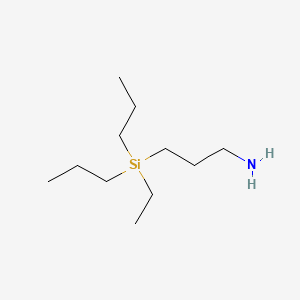
1-Propanamine, 3-(ethyldipropylsilyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanamine, 3-(ethyldipropylsilyl)- is an organic compound with the molecular formula C11H27NSi It is a member of the amine family, characterized by the presence of a silicon atom bonded to an ethyl group and two propyl groups
Vorbereitungsmethoden
The synthesis of 1-Propanamine, 3-(ethyldipropylsilyl)- typically involves the reaction of 3-chloropropylamine with ethyldipropylchlorosilane under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified through distillation or chromatography to obtain the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
1-Propanamine, 3-(ethyldipropylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The silicon atom in the compound can undergo nucleophilic substitution reactions, where the ethyl or propyl groups are replaced by other functional groups. Common reagents for these reactions include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane derivatives, while substitution reactions can produce a variety of functionalized amines.
Wissenschaftliche Forschungsanwendungen
1-Propanamine, 3-(ethyldipropylsilyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the development of silicon-based biomaterials and drug delivery systems
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets and pathways is of particular interest.
Industry: In the industrial sector, 1-Propanamine, 3-(ethyldipropylsilyl)- is used in the production of specialty chemicals, coatings, and adhesives. Its unique properties contribute to the performance and durability of these products.
Wirkmechanismus
The mechanism of action of 1-Propanamine, 3-(ethyldipropylsilyl)- involves its interaction with molecular targets and pathways. The silicon atom in the compound can form stable bonds with various biological molecules, influencing their structure and function. This interaction can modulate cellular processes and pathways, leading to specific biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may affect signal transduction and gene expression.
Vergleich Mit ähnlichen Verbindungen
1-Propanamine, 3-(ethyldipropylsilyl)- can be compared with other similar compounds, such as:
1-Propanamine, 3-(trimethylsilyl)-: This compound has a similar structure but with three methyl groups attached to the silicon atom instead of ethyl and propyl groups. It exhibits different reactivity and applications due to the variation in alkyl groups.
1-Propanamine, 3-(triethylsilyl)-: In this compound, the silicon atom is bonded to three ethyl groups. It has distinct properties and uses compared to 1-Propanamine, 3-(ethyldipropylsilyl)-.
1-Propanamine, 3-(tripropylsilyl)-: This compound features three propyl groups attached to the silicon atom. Its chemical behavior and applications differ from those of 1-Propanamine, 3-(ethyldipropylsilyl)-.
The uniqueness of 1-Propanamine, 3-(ethyldipropylsilyl)- lies in its specific combination of ethyl and propyl groups, which impart distinct chemical and physical properties, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
36412-76-7 |
|---|---|
Molekularformel |
C11H27NSi |
Molekulargewicht |
201.42 g/mol |
IUPAC-Name |
3-[ethyl(dipropyl)silyl]propan-1-amine |
InChI |
InChI=1S/C11H27NSi/c1-4-9-13(6-3,10-5-2)11-7-8-12/h4-12H2,1-3H3 |
InChI-Schlüssel |
VZUYPXGZYNQSDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC[Si](CC)(CCC)CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


